molecular formula C13H10N2O2 B11882959 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl- CAS No. 889879-54-3

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-

Cat. No.: B11882959
CAS No.: 889879-54-3
M. Wt: 226.23 g/mol
InChI Key: TXDINYDOAYZXPW-UHFFFAOYSA-N
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Description

8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno-pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate. The reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ohmic heating has been explored to enhance reaction efficiency and yield. This method involves passing an alternating electric current through the reaction medium, which can lead to specific effects on the reactivity pathway .

Chemical Reactions Analysis

Types of Reactions

8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the chromeno-pyridine core.

Scientific Research Applications

8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

889879-54-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

8-amino-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H10N2O2/c1-7-2-4-10-12(16)9-5-3-8(14)6-11(9)17-13(10)15-7/h2-6H,14H2,1H3

InChI Key

TXDINYDOAYZXPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N

Origin of Product

United States

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